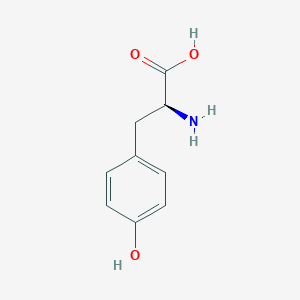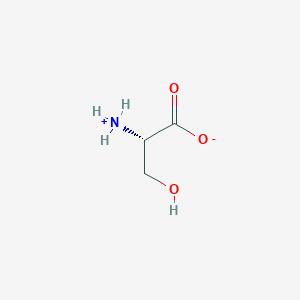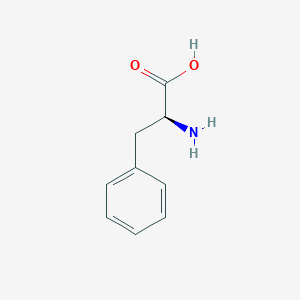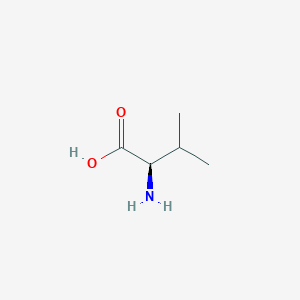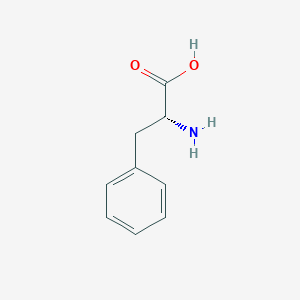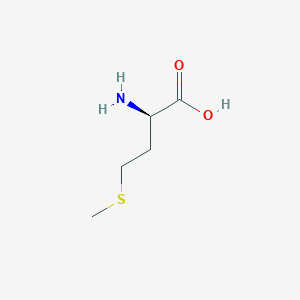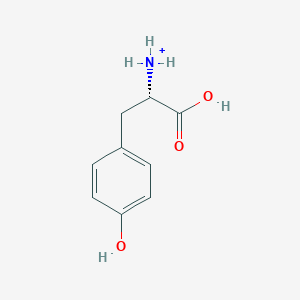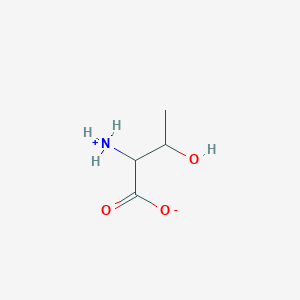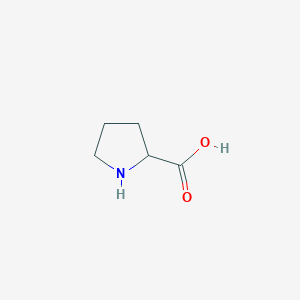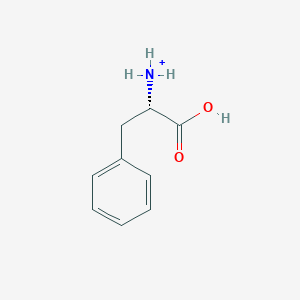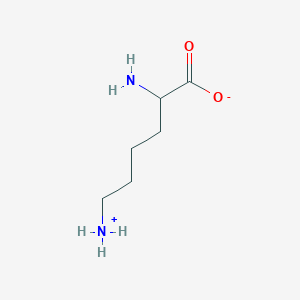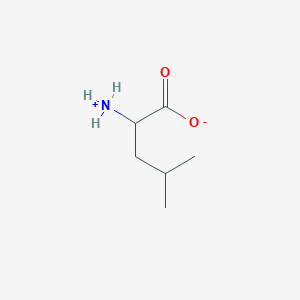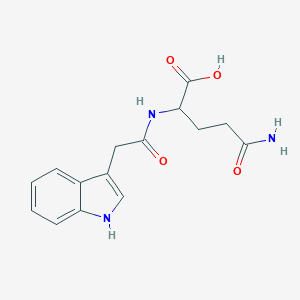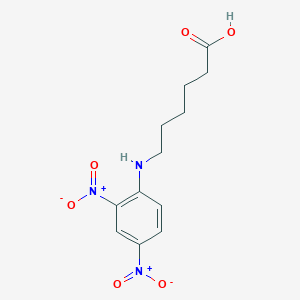
DNP-X 酸
描述
6-((2,4-Dinitrophenyl)amino)hexanoic acid is a compound known for its amine-reactive properties. It is often used as a building block for developing probes that can be recognized by anti-dinitrophenyl antibodies. Additionally, it serves as an excellent amine-reactive Förster Resonance Energy Transfer (FRET) quencher when paired with tryptophan or tyrosine .
科学研究应用
6-((2,4-Dinitrophenyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for developing probes and sensors.
Biology: Employed in the development of bioconjugates that can be detected with anti-dinitrophenyl antibodies.
Medicine: Utilized in the study of protein interactions and enzyme activities.
Industry: Applied in the development of fluorescent dyes and quenchers for various analytical techniques
作用机制
Target of Action
DNP-X acid, also known as 6-((2,4-Dinitrophenyl)amino)hexanoic acid or N-(2,4-Dinitrophenyl)-6-aminohexanoic Acid, is an amine-reactive compound . It is recognized by anti-DNP antibodies , making these antibodies the primary targets of DNP-X acid. These antibodies play a crucial role in the immune response, specifically in the identification and neutralization of foreign objects such as bacteria and viruses .
Mode of Action
DNP-X acid interacts with its targets (anti-DNP antibodies) by binding to them . This interaction results in the formation of a probe that can be detected by these antibodies . This allows for the tracking of the compound within biological systems, which can be useful in various research and diagnostic applications .
Biochemical Pathways
It is known that dnp-x acid acts as a fret (fluorescence resonance energy transfer) quencher when paired with trp (tryptophan) or tyr (tyrosine) . FRET is a mechanism that describes energy transfer between two light-sensitive molecules. The quenching effect of DNP-X acid could potentially affect various biochemical pathways where FRET is involved, but more research is needed to fully understand these effects.
Pharmacokinetics
Studies on 2,4-dinitrophenol (dnp), a related compound, have shown that it exhibits significant nonlinear pharmacokinetics . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
The primary result of DNP-X acid’s action is the creation of a probe that can be detected by anti-DNP antibodies . This allows for the tracking of the compound within biological systems. Additionally, DNP-X acid acts as a FRET quencher when paired with Trp or Tyr , which could potentially influence various cellular processes where FRET is involved.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid typically involves the reaction of 2,4-dinitrophenylamine with hexanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
6-((2,4-Dinitrophenyl)amino)hexanoic acid primarily undergoes substitution reactions due to its amine-reactive nature. It can react with various amines to form amide bonds .
Common Reagents and Conditions
Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Major Products
The major products formed from these reactions are amide derivatives, which are useful in various biochemical applications .
相似化合物的比较
Similar Compounds
6-((2,4-Dinitrophenyl)amino)hexanoic acid, succinimidyl ester: Similar in structure but contains a succinimidyl ester group, making it more reactive towards amines.
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds but lacks the hexanoic acid moiety.
2,4-Dinitrophenylamine: A precursor in the synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid.
Uniqueness
6-((2,4-Dinitrophenyl)amino)hexanoic acid is unique due to its combination of the dinitrophenyl group and the hexanoic acid moiety, which provides both reactivity and stability. This makes it particularly useful in developing probes and quenchers for biochemical applications .
属性
IUPAC Name |
6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUWUKIAUDIXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146636 | |
| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-72-5 | |
| Record name | Dinitrophenyl-ε-aminocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10466-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-(2,4-Dinitrophenyl)-6-aminohexanoic acid used in these biosensors?
A1: N-(2,4-Dinitrophenyl)-6-aminohexanoic acid acts as a recognition element in these biosensors. It exhibits high affinity for anti-dinitrophenyl antibody (anti-DNP). [, ] This specific interaction forms the basis of detection. The DNP is immobilized on the sensor surface, and the binding of anti-DNP from the sample leads to a measurable change in the optical properties of the sensor.
Q2: How does the structure of N-(2,4-Dinitrophenyl)-6-aminohexanoic acid contribute to its function in this context?
A2: N-(2,4-Dinitrophenyl)-6-aminohexanoic acid possesses two key structural features essential for its role:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


